REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][SH:3].[CH2:6]([CH:8]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9]O)C.[C:15](=O)(O)[O-].[Na+]>O>[C:1]([O:5][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:8]([CH3:6])[CH3:9])(=[O:4])[CH2:2][SH:3] |f:2.3|
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)O
|
Name
|
|
Quantity
|
109.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
WASH
|
Details
|
washed with 15 ml of a 3% sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After the aqueous phase (31.9 g of wash water polluted with thioglycolic acid) has been removed
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure (8.5 mbar) at an overhead temperature of 105° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CS)(=O)OCCCCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.5 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |